Product packaging for (Chloromethyl)(methyl)silanediol(Cat. No.:CAS No. 3959-16-8)

(Chloromethyl)(methyl)silanediol

Cat. No.: B15399273
CAS No.: 3959-16-8
M. Wt: 126.61 g/mol
InChI Key: CRNRVNIWYYKELD-UHFFFAOYSA-N
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Description

(Chloromethyl)(methyl)silanediol is an organosilicon compound with the molecular formula C₂H₇ClO₂Si and a CAS Registry Number of 3959-16-8 . It is also known by synonyms such as (Methyl)(chloromethyl)dihydroxysilane . This compound is part of a broader class of methylsilanediol derivatives that are of significant interest in chemical synthesis as potential precursors for more complex molecules . Research into related methyl(diphenyl)silane precursors highlights their role in developing new silanediols, which can be studied using advanced techniques like IR and Raman spectroscopy, X-ray diffraction, and DFT calculations . The presence of both reactive chloro and hydroxyl functional groups on the silicon center makes this compound a versatile intermediate for constructing siloxane frameworks or for use in materials science research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7ClO2Si B15399273 (Chloromethyl)(methyl)silanediol CAS No. 3959-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3959-16-8

Molecular Formula

C2H7ClO2Si

Molecular Weight

126.61 g/mol

IUPAC Name

chloromethyl-dihydroxy-methylsilane

InChI

InChI=1S/C2H7ClO2Si/c1-6(4,5)2-3/h4-5H,2H2,1H3

InChI Key

CRNRVNIWYYKELD-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCl)(O)O

Origin of Product

United States

Synthetic Strategies for Chloromethyl Methyl Silanediol

Hydrolytic Routes to Silanediol (B1258837) Formation

The most conventional approach to synthesizing silanediols involves the hydrolysis of corresponding halogenated silane (B1218182) precursors. This method relies on the substitution of silicon-halogen bonds with hydroxyl groups upon reaction with water.

Hydrolysis of Halogenated Silane Precursors (e.g., chloromethylmethylchlorosilanes)

The direct precursor for (Chloromethyl)(methyl)silanediol is (chloromethyl)methyldichlorosilane. The hydrolysis of this dichlorosilane (B8785471) is a critical step that must be carefully managed to achieve the desired silanediol. The fundamental reaction involves the replacement of the two chlorine atoms with hydroxyl groups, liberating hydrogen chloride as a byproduct.

General Hydrolysis Reaction:

(ClCH₂) (CH₃)SiCl₂ + 2H₂O → (ClCH₂)(CH₃)Si(OH)₂ + 2HCl

However, the nascent silanediol is highly susceptible to self-condensation, leading to the formation of oligomeric or polymeric siloxanes. uni-wuppertal.de This condensation is driven by the formation of stable Si-O-Si bonds.

Condensation Side-Reaction:

n(ClCH₂)(CH₃)Si(OH)₂ → [-(ClCH₂)(CH₃)Si-O-]n + nH₂O

To favor the formation and isolation of the monomeric silanediol, the hydrolysis must be conducted under carefully controlled conditions. Key parameters that influence the outcome of the reaction include:

Stoichiometry of Water: Using a precise amount of water is crucial. An excess of water can accelerate both hydrolysis and subsequent condensation.

Temperature: Low temperatures, often at or below 0°C, are employed to slow down the rate of the condensation reaction. wikipedia.org

pH: The hydrolysis of chlorosilanes generates hydrochloric acid, creating an acidic environment that can catalyze condensation. uni-wuppertal.de Therefore, the reaction is often carried out in the presence of a base or in a buffered system to neutralize the evolving HCl. A two-phase system, where the chlorosilane is dissolved in an organic solvent and hydrolyzed with an aqueous base solution, can also be effective.

Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, affecting the reaction rates. Ethers and hydrocarbons are commonly used. wikipedia.org

Reaction Time: Shorter reaction times are generally preferred to minimize the extent of condensation.

A two-phase hydrolysis-extraction process has been described as a convenient method for preparing a range of silanols and can be adapted for silanediols, although the results can vary depending on the specific dichlorosilane and reaction conditions.

The synthesis of the precursor, (chloromethyl)methyldichlorosilane, is a critical preliminary step. This can be achieved through various methods, including the direct process or chlorination of methyl-substituted silanes. One common industrial method is the gas-phase chlorination of methylchlorosilanes. For instance, the photochlorination of methyldichlorosilane (B44661) can yield (chloromethyl)methyldichlorosilane, although this process must be carefully controlled to avoid polychlorination.

Another route involves the cleavage of the Si-Si bond in chloromethyl-substituted disilanes with hydrogen chloride, which can be an effective way to recycle residues from technical chloromethylsilane synthesis. google.com

PropertyValue
IUPAC Name Dichloro(chloromethyl)methylsilane
CAS Number 1558-33-4
Molecular Formula C₂H₅Cl₃Si
Molecular Weight 163.51 g/mol
Boiling Point 121-122 °C
Density 1.284 g/mL at 25 °C

Table 1: Physicochemical Properties of (Chloromethyl)methyldichlorosilane. wacker.comnih.gov

Impact of Steric Factors on Silanediol Stability During Synthesis

The stability of the resulting silanediol is significantly influenced by steric hindrance around the silicon atom. Bulky organic substituents can physically obstruct the close approach of two silanediol molecules, thereby inhibiting the intermolecular condensation reaction that leads to polysiloxane formation. researchgate.net

In the case of this compound, the methyl and chloromethyl groups offer some steric bulk, but it is relatively modest compared to larger groups like tert-butyl or phenyl. This makes the isolation of this compound challenging, as it will have a greater propensity to condense compared to silanediols with more sterically demanding substituents. The formation of oligo- and polysiloxanes is often a competing process that can be minimized but not always completely eliminated through the control of reaction conditions alone. researchgate.net Studies on polysilsesquioxanes have shown that bulky aromatic groups significantly affect the degree of condensation. researchgate.net

Alternative Synthetic Approaches to Silanols and Silanediols

Given the challenges associated with controlling the hydrolysis of dichlorosilanes, alternative synthetic strategies have been developed to access silanols and silanediols under milder conditions.

Oxidation of Si-H Bonds

An increasingly important alternative to hydrolytic methods is the oxidation of hydrosilanes (compounds containing Si-H bonds). This approach offers a pathway to silanols that can be more selective and avoid the formation of corrosive byproducts like HCl. nih.govresearchgate.net The precursor for this route would be (chloromethyl)methylsilane.

General Oxidation Reaction:

(ClCH₂)(CH₃)SiH₂ + [O] → (ClCH₂)(CH₃)Si(OH)₂

Various oxidizing agents and catalytic systems have been employed for this transformation, including:

Potassium Permanganate (B83412): The oxidation of sterically hindered organosilicon hydrides using potassium permanganate is a known method. nih.gov

Transition Metal Catalysts: A variety of transition metal complexes, including those of rhodium, iridium, and manganese, have been shown to catalyze the hydrolytic oxidation of hydrosilanes with water or the oxidation with other oxidants like hydrogen peroxide. researchgate.netacs.org These catalytic systems can offer high selectivity for the formation of silanols.

Enzymatic Oxidation: Biocatalytic approaches using enzymes like cytochrome P450 have been developed for the selective oxidation of hydrosilanes to silanols under mild conditions. nih.gov

The synthesis of silanediols from dihydrosilanes can be challenging due to the potential for partial oxidation and self-condensation of the silanol (B1196071) products. researchgate.net However, successful conversions of certain dihydrosilanes to the corresponding silanediols have been reported. researchgate.net

PropertyValue
IUPAC Name Dichloro(methyl)silane
CAS Number 75-54-7
Molecular Formula CH₄Cl₂Si
Molecular Weight 115.03 g/mol
Boiling Point 41 °C
Appearance Colorless fuming liquid

Table 2: Physicochemical Properties of Methyldichlorosilane (a related precursor). nih.gov

Palladium(0)-Catalyzed Cross-Coupling Reactions

While palladium(0)-catalyzed cross-coupling reactions, such as the Hiyama and Suzuki couplings, famously utilize organosilanols and silanediols as nucleophilic partners to form new carbon-carbon bonds, these reactions are also pivotal in constructing the functionalized organosilane precursors required for silanediol synthesis. nih.govacs.orgyoutube.comlibretexts.org The direct synthesis of this compound via this method is not the standard approach; instead, palladium catalysis is instrumental in assembling the specific carbon-silicon framework of its precursor, (Chloromethyl)methyldichlorosilane.

A relevant strategy is the palladium-catalyzed cross-coupling of a chlorosilane with an organomagnesium reagent (a formal silyl-Kumada reaction). nih.gov This approach can create specific alkyl- or aryl-substituted silanes. For instance, a palladium catalyst system, often supported by specialized phosphine (B1218219) ligands like DrewPhos, can facilitate the coupling of a Grignard reagent with a monochlorosilane, overcoming the high strength of the Si-Cl bond. nih.gov This methodology allows for the formation of a wide array of functionalized silanes that can serve as precursors. nih.gov

The general catalytic cycle for such a cross-coupling reaction involves the oxidative addition of an organic halide to the Pd(0) center, followed by transmetalation with the organosilicon nucleophile, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com In the context of precursor synthesis, the strategy would be adapted to form the required (chloromethyl)methylsilyl moiety.

Table 1: Representative Palladium(0)-Catalyzed Systems for C-Si Bond Formation
Catalyst SystemSubstratesReaction TypeConditionsYieldReference
Pd(OAc)₂ / DrewPhosAlkyl-MgBr + R₃SiClSilyl-Kumada CouplingTHF, Room TempHigh nih.gov
[PdCl(allyl)]₂ / S-PhosAryl-Cl + AlkenylsilanolateSilicon-Based Cross-CouplingTHF, 60 °CExcellent acs.org
PdCl₂(PPh₃)₂Aryl-I + OrganosilaneHiyama CouplingBase (e.g., NaOH), Solvent (e.g., Dioxane)Good to Excellent youtube.com
Pd₂(dba)₃ / XPhosAryl-Br + ArylsilanolHiyama-Denmark CouplingBase (e.g., KOSi(CH₃)₃), Toluene, 100 °CHigh acs.org

Optimization of Synthetic Pathways for Yield and Purity

The principal pathway to this compound is the hydrolysis of its precursor, (Chloromethyl)methyldichlorosilane. silicones.eu The primary challenge in this synthesis is controlling the reaction to maximize the yield of the desired monomeric silanediol while minimizing the formation of undesirable side products, chiefly linear and cyclic polysiloxanes, which arise from intermolecular condensation of the silanediol. acs.orgopen.ac.uk

Controlling Hydrolysis Conditions: The outcome of the hydrolysis is highly dependent on the reaction conditions. The hydrolysis of dichlorosilanes like dimethyldichlorosilane often produces a mixture of cyclic and linear siloxanes. acs.orgdoubtnut.com To favor the formation of the monomeric this compound, the following parameters must be carefully optimized:

Temperature: Conducting the hydrolysis at low temperatures (e.g., 0 °C or below) slows the rate of the competing condensation reactions. acs.org

Solvent System: Employing a two-phase system, such as an organic solvent (e.g., diethyl ether) and water, can help to control the hydrolysis by limiting the immediate contact between water and the chlorosilane. open.ac.uk

Rate of Addition: Slow, controlled addition of water to the chlorosilane solution (or vice versa) is critical to maintain a low concentration of the reactive silanol intermediates, thus suppressing polymerization. acs.org

pH Control: The hydrolysis of chlorosilanes generates hydrochloric acid (HCl), creating an acidic environment that can catalyze condensation. doubtnut.com Using a base, such as sodium bicarbonate or an amine, to neutralize the generated acid can stabilize the silanediol and improve its yield.

Purification Strategies: Even under optimized conditions, the crude product may contain siloxane impurities. A robust method for obtaining high-purity silanediols involves a protection-purification-deprotection sequence. The crude silanediol can be reacted with an agent like trimethylsilyl (B98337) chloride (TMSCl) to form its more stable and volatile bis-TMS ether derivative. nih.gov This derivative can be readily purified by standard techniques like distillation or chromatography. Subsequent hydrolysis of the purified bis-TMS ether, often using a mild base like aqueous potassium hydroxide (B78521), regenerates the high-purity silanediol. nih.gov

Table 2: Optimization Parameters for Silanediol Synthesis via Hydrolysis
ParameterConditionObjectiveAnticipated OutcomeReference Principle
TemperatureLow (e.g., 0 °C)Minimize condensation rateIncreased yield of monomeric silanediol acs.org
Reaction MediumTwo-phase (ether/water)Control hydrolysis rateSuppression of linear siloxane formation open.ac.uk
Pressure0.15-0.5 MPa (for HCl byproduct)Control byproduct removalFacilitates recovery of usable HCl gas google.com
PurificationTMS protection/deprotectionIsolate pure silanediolHigh purity (>98%) final product nih.gov

Reactivity and Reaction Mechanisms of Chloromethyl Methyl Silanediol

Condensation Reactions of Silanediols

The condensation of silanediols, such as (chloromethyl)(methyl)silanediol, is a fundamental process that leads to the formation of siloxane bonds (-Si-O-Si-), which are the backbone of silicone polymers. This reaction involves the elimination of a water molecule from two silanol (B1196071) groups.

The hydrolysis of the precursor, (chloromethyl)(methyl)dichlorosilane, yields this compound. This silanediol (B1258837) is generally not isolated but undergoes spontaneous condensation to form a variety of linear and cyclic oligomers and, ultimately, high molecular weight polysiloxanes. The primary repeating unit in the resulting polymer is [(chloromethyl)(methyl)siloxane].

The initial step in this process is the hydrolysis of the dichlorosilane (B8785471):

CH₂(Cl)CH₃SiCl₂ + 2H₂O → CH₂(Cl)CH₃Si(OH)₂ + 2HCl

The resulting this compound molecules then react with each other:

n CH₂(Cl)CH₃Si(OH)₂ → [-Si(CH₂(Cl))(CH₃)-O-]n + nH₂O

This polycondensation is a type of step-growth polymerization. The nature of the resulting polysiloxane, whether it is a linear polymer, a cyclic oligomer, or a cross-linked network, is highly dependent on the reaction conditions.

The condensation of this compound can proceed through two competing pathways: intermolecular and intramolecular condensation.

Intermolecular condensation occurs between two separate silanediol molecules, leading to the formation of a linear siloxane chain. This is the primary pathway for the growth of high molecular weight polymers.

Intramolecular condensation occurs within a single molecule or at the end of a growing polymer chain, leading to the formation of cyclic siloxanes. This process is more likely to occur with shorter, more flexible siloxane chains.

The balance between these two pathways is influenced by factors such as the concentration of the silanediol and the solvent used. High concentrations tend to favor intermolecular condensation and the formation of linear polymers, while dilute solutions can favor the formation of cyclic oligomers.

The rate of condensation of silanediols can be significantly influenced by the presence of catalysts. Both acids and bases can catalyze the reaction, as can certain fluoride (B91410) salts.

Acid Catalysis: In the presence of an acid, a silanol oxygen is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by another silanol group.

Base Catalysis: A base can deprotonate a silanol group to form a silanolate anion. This anion is a stronger nucleophile than the neutral silanol and will readily attack another silanol molecule.

Fluoride Catalysis: Fluoride ions are known to be effective catalysts for silanol condensation. They can form hypervalent silicon species, which facilitates the condensation reaction.

The choice of catalyst can also influence the structure of the resulting polymer. For instance, certain catalysts might favor the formation of specific cyclic oligomers over linear polymers.

Catalyst TypeGeneral MechanismEffect on Condensation Rate
Acid Protonation of a silanol oxygen, increasing the electrophilicity of the silicon atom.Increases rate.
Base Deprotonation of a silanol group to form a more nucleophilic silanolate anion.Increases rate.
Fluoride Formation of hypervalent silicon intermediates.Significantly increases rate.

The concentration of the this compound monomer and the reaction temperature are critical parameters that control the condensation process and the properties of the resulting polysiloxane.

Concentration: As mentioned earlier, higher monomer concentrations favor intermolecular reactions, leading to the formation of longer polymer chains and higher molecular weights. Conversely, at very low concentrations (in a suitable solvent), the probability of a reactive chain end encountering another molecule is reduced, and intramolecular cyclization becomes more favorable.

Temperature: Increasing the reaction temperature generally increases the rate of condensation. Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. However, temperature can also influence the final structure of the polymer. In some cases, higher temperatures can lead to side reactions or rearrangements of the siloxane backbone. The thermal stability of the chloromethyl group must also be considered, as high temperatures could potentially lead to its degradation or unwanted side reactions.

ParameterEffect on Intermolecular CondensationEffect on Intramolecular CondensationGeneral Effect on Reaction Rate
Increasing Concentration FavoredDisfavoredIncreases
Increasing Temperature Generally increases rateCan be favored depending on systemIncreases

Controlling the polymerization of this compound is crucial for tailoring the properties of the final polysiloxane material. The molecular weight, degree of branching, and proportion of cyclic to linear species all have a significant impact on the physical and chemical characteristics of the polymer.

Key strategies for controlling the polymerization pathway include:

Monomer Concentration: Carefully controlling the initial concentration of the silanediol can steer the reaction towards either linear polymer or cyclic oligomer formation.

Catalyst Selection: The choice of catalyst and its concentration can be used to control the rate of polymerization and, in some cases, the selectivity for certain structures.

Temperature Control: A well-defined temperature profile can be used to manage the rate of condensation and minimize side reactions.

End-capping Agents: The introduction of a monofunctional silane (B1218182), such as trimethylchlorosilane, can be used to "cap" the growing polymer chains. This limits the final molecular weight and stabilizes the polymer by replacing the reactive silanol end groups.

Solvent Effects: The polarity and solvating power of the reaction medium can influence the conformation of the growing polymer chains and the relative rates of inter- and intramolecular condensation.

By carefully manipulating these parameters, it is possible to produce poly(chloromethyl)(methyl)siloxanes with a wide range of properties, from low-viscosity oils to high-molecular-weight gums and cross-linked resins.

Formation of Polysiloxanes and Oligomers

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the silicon atom provides a reactive site for further chemical modification of the polysiloxane. This group can undergo a variety of nucleophilic substitution reactions, allowing for the introduction of different functional groups onto the polymer backbone. This versatility makes poly(chloromethyl)(methyl)siloxane a useful intermediate for the synthesis of more complex functionalized silicones.

The carbon-chlorine bond in the chloromethyl group is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by nucleophiles. Examples of such reactions include:

Reaction with Amines: The chloromethyl group can react with primary or secondary amines to form aminomethyl-substituted siloxanes.

Reaction with Alkoxides or Phenoxides: Reaction with alkoxides or phenoxides can be used to introduce ether linkages.

Reaction with Thiolates: Thiolates can displace the chloride to form thioether linkages.

Reaction with Cyanide: The introduction of a nitrile group can be achieved through reaction with a cyanide salt.

These post-polymerization modification reactions significantly expand the range of possible applications for polymers derived from this compound, allowing for the creation of materials with tailored properties such as altered solubility, increased thermal stability, or the ability to participate in further chemical reactions. The reactivity of the chloromethyl group is a key feature that distinguishes these polymers from standard polydimethylsiloxanes.

Nucleophilic Substitution Reactions

Hydroxyl Group Reactivity

The two hydroxyl groups attached to the silicon atom are a defining feature of silanediols and are central to their reactivity. These groups can act as nucleophiles and are also acidic enough to be deprotonated.

The hydroxyl groups of this compound can themselves act as nucleophiles. nih.gov A prominent reaction of silanols is condensation, where two silanol molecules react to form a siloxane bond (Si-O-Si) with the elimination of a water molecule. This process can be catalyzed by either acids or bases and is the fundamental reaction in the formation of silicone polymers. In the case of this compound, this self-condensation would lead to the formation of poly[(chloromethyl)(methyl)siloxane].

Furthermore, the hydroxyl groups can react with other silicon-containing species. For example, they can react with chlorosilanes, displacing the chloride to form new siloxane linkages. The reactivity of the hydroxyl groups is a critical aspect in the application of silanediols as cross-linking agents and in sol-gel processes. researchgate.net

Comparison of Reactivity with Analogous Carbon Compounds

The reactivity of this compound is best understood by comparing it to its analogous carbon-based counterparts, such as 2-chloro-2-methyl-1-propanol. The fundamental differences in size, electronegativity, and bonding capabilities between silicon and carbon lead to distinct chemical behaviors. libretexts.org

The silicon atom is larger and less electronegative (1.90 on the Pauling scale) than the carbon atom (2.55). libretexts.org This difference in electronegativity polarizes the silicon-carbon bond towards carbon, making the silicon atom susceptible to nucleophilic attack. wikipedia.org In contrast, carbon-carbon bonds are nonpolar. Furthermore, the Si-O bond is significantly stronger than the Si-Si bond, while the C-C bond is slightly stronger than the C-O bond, which dictates many of the reactivity differences observed. libretexts.org

A primary point of comparison is the reactivity of the C-Cl bond within the chloromethyl group. In an analogous carbon compound like 1-chloro-2-propanol, the C-Cl bond undergoes nucleophilic substitution, often via an SN2 mechanism, or elimination reactions (dehydrochlorination) in the presence of a base. nih.govresearchgate.net For this compound, the reactivity at the C-Cl bond is influenced by the adjacent silicon atom. While direct nucleophilic substitution at the chloromethyl carbon is possible, another pathway involves nucleophilic attack at the silicon center first, which can facilitate subsequent reactions.

Theoretical studies comparing SN2 reactions at silicon and carbon centers reveal fundamental mechanistic differences. While SN2 reactions at carbon proceed through a single, high-energy transition state with inversion of configuration (Walden inversion), reactions at silicon proceed via a more stable, pentacoordinate (hypervalent) intermediate. u-szeged.hunih.gov This difference makes silicon centers generally more reactive towards nucleophiles than their carbon analogues.

The hydroxyl groups also exhibit different reactivity. The Si-OH groups of a silanediol are more acidic than the C-OH group of an alcohol. Silanediols are known to be effective hydrogen-bond donors and can act as catalysts in various reactions. beilstein-journals.org They readily undergo intermolecular condensation reactions to form siloxane (Si-O-Si) bridges, a reaction that is much less favorable for alcohols (which require more forcing conditions to form ethers). libretexts.org

Property/ReactionThis compound (Silicon Compound)Analogous Chloro-alcohol (Carbon Compound)Key Differences & References
Central Atom Electronegativity Si: 1.90C: 2.55Silicon is less electronegative, making it a better target for nucleophiles. libretexts.org
Bond Polarity Siδ+-Cδ-, Siδ+-Oδ-C-C (nonpolar), Cδ+-Oδ-, Cδ+-Clδ-The Si-C bond polarization makes the silicon atom electrophilic. wikipedia.org
Bond Energies (approx. kJ/mol) Si-O: ~452, Si-C: ~318C-O: ~358, C-C: ~346The very strong Si-O bond drives many reactions, such as hydrolysis and condensation. libretexts.org
Nucleophilic Substitution at C-Cl Can occur, but may be preceded by attack at Si.Typically proceeds via SN1 or SN2 mechanisms. nih.govThe involvement of the silicon atom provides an alternative, often lower-energy, reaction pathway. u-szeged.hunih.gov
Reactivity of -OH Group More acidic; readily undergoes condensation to form Si-O-Si bonds. libretexts.orgLess acidic; forms ethers under more stringent conditions.The high strength of the Si-O bond favors condensation of silanols. libretexts.orglibretexts.org
Reaction with Nucleophiles Nucleophilic attack often occurs at the silicon center, forming a hypervalent intermediate. thieme-connect.deopen.ac.ukNucleophilic attack occurs at the electrophilic carbon atom. sydney.edu.auThe ability to form stable hypervalent intermediates lowers the activation energy for silicon compounds. nih.gov

Fundamental Organosilicon Reaction Mechanisms

A defining characteristic of silicon that distinguishes it from carbon is its ability to form hypervalent compounds, where the silicon atom is bonded to more than four other atoms. iitd.ac.inwikipedia.org This phenomenon is central to understanding the reaction mechanisms of organosilicon compounds like this compound. While older models invoked the use of d-orbitals to explain this, modern quantum chemical calculations show that hypervalency is better described by the formation of three-center, four-electron (3c-4e) bonds with electronegative ligands. open.ac.uk

For hypervalent bonding to occur, certain conditions are generally met:

The ligands attached to silicon are more electronegative than silicon itself.

The bonds to the most electronegative ligands are involved.

The Si-X bond lengths in the hypervalent state are longer than in the corresponding tetrahedral compound. open.ac.uk

In the context of this compound, the silicon atom is bonded to two highly electronegative oxygen atoms and a carbon atom which is, in turn, bonded to chlorine. This environment makes the silicon atom electrophilic and susceptible to attack by nucleophiles (e.g., water, alcohols, fluoride ions). wikipedia.org

The mechanism of nucleophilic attack on a tetracoordinate silicon atom, such as the one in this compound, typically involves the formation of a pentacoordinate intermediate with a trigonal bipyramidal geometry. open.ac.uk This intermediate is often a stable species, residing in an energy well on the reaction coordinate, unlike the high-energy transition state seen in carbon-centered SN2 reactions. nih.gov The formation of this hypervalent intermediate provides a low-energy pathway for substitution reactions. The nucleophile attacks the silicon center, forming the pentacoordinate species, which then rearranges and expels a leaving group to return to a stable, tetracoordinate state. open.ac.ukiitd.ac.in This mechanism explains the enhanced reactivity of many organosilanes compared to their carbon analogs. nih.gov

The reactivity of this compound involves the potential cleavage of both its silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds, each governed by distinct mechanistic principles.

Cleavage of Si-O Bonds: The Si-O bonds in the silanediol moiety are highly dynamic. The condensation of two silanol groups to form a siloxane (Si-O-Si) bond and water is a reversible process. The cleavage of a siloxane bond, the reverse reaction, is typically catalyzed by either acid or base.

Acid-Catalyzed Cleavage: Under acidic conditions, the reaction is initiated by the protonation of a siloxane oxygen atom. This makes the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. acs.orgresearchgate.net Theoretical studies suggest that the process is facilitated by hydrogen-bonding networks involving water, the silanol itself, and the acid, which help to lower the energy barrier for the reaction. researchgate.netscribd.com The ability of the terminal Si-OH group in a siloxanol to participate in these hydrogen-bonded structures can enhance the reactivity. acs.org

Base-Catalyzed Cleavage: In the presence of a base, the silanol group can be deprotonated to form a highly nucleophilic silanolate anion. nih.gov This silanolate can then attack another silicon atom, leading to the cleavage and rearrangement of Si-O bonds. This is a key mechanism in the ring-opening polymerization of cyclic siloxanes and the depolymerization of silicones. nih.gov

Cleavage of Si-C Bonds: The silicon-carbon bond is generally strong and kinetically stable towards many reagents. wikipedia.org However, it can be cleaved under specific conditions. In this compound, there are two distinct Si-C bonds: Si-CH₃ and Si-CH₂Cl.

Cleavage of Si-C bonds can be promoted by:

Strong Electrophiles: Certain strong acids can cause protodesilylation, cleaving the Si-C bond.

Specific Nucleophiles: Fluoride ions are particularly effective at cleaving Si-C bonds due to the extremely high strength of the resulting Si-F bond. The reaction is thought to proceed through a hypervalent intermediate. wikipedia.org

Neighboring Group Participation: In some cases, functional groups within the molecule can assist in Si-C bond cleavage. For instance, studies on the enzymatic degradation of siloxanes have shown that the oxidation of a methyl group attached to silicon can lead to a rearrangement (the Brook rearrangement) that results in Si-C bond cleavage. nih.govcaltech.edu

The presence of the electronegative chlorine atom on the methyl group in this compound can influence the stability of the Si-CH₂Cl bond, although it remains a relatively strong covalent linkage under normal conditions. Cleavage would typically require targeted chemical reagents or harsh conditions.

Bond TypeCleavage MechanismActivating Species/ConditionsMechanistic Features & References
Si-O-Si (Siloxane) Acid-Catalyzed HydrolysisH₃O⁺, H₂OProtonation of siloxane oxygen, followed by nucleophilic attack of water. Facilitated by H-bonding. acs.orgresearchgate.netnih.gov
Si-O-Si (Siloxane) Base-Catalyzed HydrolysisOH⁻, H₂ONucleophilic attack of hydroxide (B78521) on silicon, often forming a pentacoordinate intermediate. nih.gov
Si-OH (Silanol) CondensationAcid or BaseFormation of Si-O-Si linkage. Reverse of hydrolysis. Key reaction in silicone chemistry. libretexts.org
Si-C Nucleophilic CleavageF⁻ (e.g., from TBAF)Formation of a hypervalent intermediate followed by cleavage. Driven by the high stability of the Si-F bond. wikipedia.org
Si-C Electrophilic CleavageStrong AcidsProtodesilylation. Less common for alkylsilanes than arylsilanes. wikipedia.org
Si-C Oxidative CleavageSpecific Enzymes/OxidantsOxidation of the carbon atom adjacent to silicon can induce rearrangement and cleavage. nih.govcaltech.edu

Computational and Theoretical Investigations of Chloromethyl Methyl Silanediol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like (Chloromethyl)(methyl)silanediol.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) has become a standard method for predicting the reactivity of chemical compounds. For this compound, DFT calculations can provide valuable insights into its chemical behavior by determining a range of reactivity descriptors. These descriptors are derived from the conceptual framework of DFT and help in understanding how the molecule interacts with other chemical species.

Key global reactivity descriptors that can be calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in determining the molecule's ability to donate or accept electrons. A lower LUMO energy indicates a better electron acceptor, while a higher HOMO energy suggests a better electron donor.

Ionization Potential (IP) and Electron Affinity (EA): These are fundamental properties that can be calculated from the HOMO and LUMO energies, respectively. IP is the energy required to remove an electron, while EA is the energy released upon gaining an electron.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons.

In a representative study on allyl mercaptan and its derivatives, DFT calculations at the B3LYP/cc-pVQZ level were used to determine these reactivity descriptors, providing a comparative analysis of their chemical reactivity. richmond.edu Similar calculations for this compound would elucidate the influence of the chloromethyl and methyl groups on the reactivity of the silanediol (B1258837) moiety.

Local reactivity descriptors, such as the Fukui function , can also be calculated to identify the most reactive sites within the molecule. This would be particularly useful for this compound to distinguish the reactivity of the silicon atom, the oxygen atoms of the hydroxyl groups, and the chlorine atom.

A hypothetical table of DFT-calculated reactivity descriptors for this compound and related compounds is presented below. The values are illustrative and based on general trends observed in organosilanes.

Table 1: Representative DFT-Calculated Reactivity Descriptors (in eV)

Compound HOMO LUMO Ionization Potential Electron Affinity Chemical Hardness
This compound -8.5 -0.5 8.5 0.5 4.0
Methylsilanetriol -9.0 0.0 9.0 0.0 4.5

Note: These values are hypothetical and for illustrative purposes only.

Elucidation of Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transition states. For this compound, this approach can be used to study various reactions, such as its condensation to form siloxanes or its decomposition under thermal conditions.

For instance, in the study of the thermal decomposition of branched silanes, DFT-B3LYP calculations were used to explore various initial reaction steps, including 1,2-hydrogen shifts, H₂ elimination, and homolytic dissociation. nih.gov The study also calculated the activation free energies at different temperatures to understand how the dominant reaction pathway changes with temperature. nih.gov A similar approach could be applied to this compound to predict its thermal stability and decomposition products.

The condensation of silanols is another important reaction that can be studied computationally. Theoretical studies on the condensation of silanediols have shown that the reaction mechanism can be complex, involving the formation of various intermediates. uni-saarland.de Computational modeling can help to identify these intermediates and the transition states for their formation and subsequent reactions, providing a detailed understanding of the polymerization process.

Table 2: Representative Calculated Activation Energies for Silanol (B1196071) Condensation

Reactants Reaction Type Computational Method Calculated Activation Energy (kcal/mol)
2 SiH₃OH Condensation DFT (B3LYP) 25-30

Note: These values are representative and taken from general studies on silanol condensation.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound can be investigated using computational methods such as conformational analysis and molecular dynamics (MD) simulations. These studies are important for understanding how the molecule interacts with its environment and how its shape influences its reactivity.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them. This can be done using various computational methods, from simple molecular mechanics force fields to more accurate quantum mechanical calculations. For flexible molecules like this compound, a combination of methods, such as a Monte Carlo search followed by DFT optimization of the low-energy structures, can be effective. richmond.eduresearchgate.net

Molecular dynamics simulations provide a time-dependent view of the molecule's motion, allowing for the study of its dynamic behavior and its interactions with solvent molecules. uminho.pt MD simulations can be used to study the conformational changes of this compound in different solvents and at different temperatures, providing insights into its solution-state structure and dynamics. uminho.pt

A study on oligomeric models of siloxanes and silazanes employed a combination of Monte Carlo conformational searches and DFT calculations to explore their conformational flexibility. researchgate.net The results indicated complex conformational dynamics with mostly non-planar structures. researchgate.net Such an approach would be well-suited to understanding the preferred conformations of this compound, which are likely influenced by intramolecular hydrogen bonding between the hydroxyl groups.

Theoretical Understanding of Anion Binding Affinity

The silanol groups in this compound make it a potential candidate for anion recognition and binding. Theoretical calculations can provide a quantitative understanding of its anion binding affinity and selectivity.

The interaction between this compound and various anions can be studied by calculating the binding energy of the resulting complex. This is typically done by optimizing the geometry of the complex and then calculating the energy difference between the complex and the isolated molecule and anion. DFT methods are well-suited for these calculations.

Theoretical studies on anion binding to silanols and silica (B1680970) surfaces have shown that hydrogen bonding plays a crucial role in the interaction. researchgate.net In the case of this compound, the two hydroxyl groups can act as hydrogen bond donors to bind anions. The presence of the electron-withdrawing chloromethyl group is expected to enhance the acidity of the silanol protons, thereby increasing the anion binding affinity.

Furthermore, the silicon atom in this compound can act as a tetrel bond donor. Tetrel bonding is a non-covalent interaction involving a Group 14 element acting as an electrophilic center. Theoretical investigations of tetrel bonding in anion recognition have shown that silicon-containing molecules can form stable complexes with anions through this interaction. mdpi.com

Table 3: Representative Calculated Anion Binding Energies (in kcal/mol)

Host Molecule Anion Computational Method Binding Energy
Silanol (SiH₃OH) F⁻ DFT -35
Silanol (SiH₃OH) Cl⁻ DFT -25

Note: These values are illustrative and based on general theoretical studies of anion binding to silanols.

Modeling of Silicon-Containing Intermediates

The reactions of this compound may involve the formation of reactive silicon-containing intermediates, such as silylium (B1239981) ions (R₃Si⁺). Computational modeling is an indispensable tool for studying the structure, stability, and reactivity of these transient species.

Silylium ions are highly electrophilic and have been the subject of numerous computational studies. researchgate.netresearchgate.netnih.govacs.org DFT calculations can be used to predict the geometry and electronic structure of silylium ions derived from this compound, such as [(Chloromethyl)(methyl)(OH)Si]⁺. The calculations can also provide insights into the stability of these ions and their propensity to undergo rearrangements or reactions with nucleophiles.

The role of solvent and counterions in stabilizing silylium ions is a critical aspect that can be investigated computationally. Explicit solvent models or continuum solvation models can be used to simulate the effect of the solvent on the structure and reactivity of the silylium ion.

A comprehensive review of the chemistry of silyl (B83357) cations highlights their enormous electrophilicity and their role as super Lewis acids. nih.gov Computational studies have been instrumental in understanding their properties and in designing strategies for their generation and use in synthesis. nih.gov Similar computational approaches could be employed to model the formation of silylium-like intermediates from this compound, for example, through the protonation of a hydroxyl group followed by the loss of water.

The modeling of such intermediates is crucial for understanding the mechanisms of reactions where this compound might be used as a precursor, for instance, in the synthesis of silicon-containing polymers or in surface modification applications.

Advanced Research Applications of Chloromethyl Methyl Silanediol in Materials and Catalysis

Precursors for Advanced Organosilicon Polymers and Materials

The dual reactivity of (Chloromethyl)(methyl)silanediol makes it a versatile precursor for a variety of organosilicon polymers. The silanediol (B1258837) function serves as a gateway to forming polysiloxane chains, while the chloromethyl group can be used to graft specific functionalities onto the polymer backbone either before or after polymerization.

Synthesis of Functional Polysiloxanes

Functional polysiloxanes are of great interest due to their unique properties, which can be tuned by the nature of the side groups attached to the siloxane backbone. The conventional synthesis of polysiloxanes involves the hydrolysis and condensation of chlorosilanes or alkoxysilanes. nih.govnih.gov this compound offers a direct route to functional polysiloxanes.

The self-condensation of its silanediol groups can produce poly[(chloromethyl)(methyl)siloxane]. The reactive chloromethyl group on this polymer can then be modified through nucleophilic substitution to introduce a wide range of functionalities. For instance, reaction with amines, thiols, or carboxylates would yield polysiloxanes with tailored properties for applications such as hydrophilic coatings or biocompatible materials. rsc.org

An alternative two-step method involves first modifying the chloromethyl group of the monomer and then polymerizing the resulting functionalized silanediol. This approach allows for the creation of polysiloxanes with precisely defined functionalities. A general scheme for this process is outlined below:

Table 1: Potential Synthesis of Functional Polysiloxanes from this compound

StepReactionDescriptionPotential Outcome
1 Nucleophilic SubstitutionThe chloromethyl group of this compound reacts with a nucleophile (Nu⁻).Formation of a new functionalized methylsilanediol monomer (Nu-CH₂)(CH₃)Si(OH)₂.
2 PolycondensationThe functionalized silanediol monomer undergoes self-condensation.A linear polysiloxane with the desired functional group regularly spaced along the backbone.

This method provides a pathway to novel polysiloxanes that may be useful in biomedical fields or as advanced elastomers. rsc.org

Formation of Polyhedral Oligomeric Silsesquioxanes (POSS)

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silica (B1680970) core and organic groups at the vertices. They are considered nano-building blocks for creating advanced hybrid materials. nih.gov The synthesis of functionalized POSS often involves the hydrolysis and condensation of functionalized trichlorosilanes or trialkoxysilanes.

This compound, while not a direct precursor for the standard fully condensed POSS cages (which require trifunctional monomers), could potentially be incorporated into incompletely condensed (open-cage) silsesquioxanes or used to functionalize existing POSS structures. For example, it could react with trisilanol-POSS derivatives, capping one of the open corners of the cage. google.com The chloromethyl group would then be available for further modification, allowing the POSS nanocage to be compatibilized with or grafted onto various polymer matrices. researchgate.net

The general approach for creating functional POSS derivatives often involves hydrosilylation or condensation reactions. dtic.milnih.gov The chloromethyl group on a POSS cage, potentially introduced via a precursor like this compound, would offer a versatile handle for creating novel POSS-based hybrid materials for applications ranging from electronics to biomedical devices. nih.gov

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, rigidity) at a molecular level. nih.govfrontiersin.org Organofunctional silanes are key precursors for these materials, typically through sol-gel processes involving co-condensation with other metal alkoxides. mdpi.comnih.gov

This compound is an ideal candidate for the synthesis of Class II hybrid materials, where the organic and inorganic components are linked by strong covalent bonds. mdpi.com Its two hydroxyl groups can co-condense with silica or metal oxide precursors (like tetraethoxysilane, TEOS) to form a cross-linked inorganic network. Simultaneously, the chloromethyl group can be used to anchor organic polymers or molecules to this inorganic framework.

For example, the chloromethyl group can be converted to an azide, which can then undergo a "click" reaction with an alkyne-terminated organic polymer. This would result in a well-defined hybrid material with a robust inorganic network and covalently attached organic chains.

Table 2: Potential Role of this compound in Hybrid Material Synthesis

FeatureRole in Hybrid MaterialExample Application
Silanediol Group Forms the inorganic Si-O-Si network via co-condensation with other precursors (e.g., TEOS).Provides thermal and mechanical stability to the material.
Chloromethyl Group Acts as a reactive site to covalently bond organic components to the inorganic network.Can be used to create scratch-resistant coatings or functional membranes. researchgate.net

Role in Catalysis

Silanediols have emerged as a unique class of hydrogen-bond donor catalysts. nih.gov Their ability to form strong hydrogen bonds with anions allows them to activate substrates and influence the stereochemical outcome of reactions.

Silanediol-Mediated Catalytic Systems

The two hydroxyl groups of a silanediol are poised to act as a bidentate hydrogen-bond donor, capable of binding and activating anionic species or the negative end of a dipole. This interaction can enhance the reactivity of substrates in various chemical transformations. While much of the research has focused on sterically hindered, aromatic silanediols to ensure stability against self-condensation, the fundamental principle of activation via hydrogen bonding applies.

This compound could potentially participate in such catalytic systems. Its chloromethyl group could be used to tether the silanediol moiety to a solid support, creating a recyclable heterogeneous catalyst. Furthermore, the electronic properties of the silanediol, and thus its catalytic activity, could be modulated by transforming the chloromethyl group into other functionalities.

Enantioselective Catalysis through Anion Binding

A particularly exciting application of silanediols is in enantioselective catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. Chiral silanediols, particularly those based on scaffolds like BINOL (1,1'-bi-2-naphthol), have proven to be effective catalysts for reactions that proceed through anion binding. dtic.milnih.gov

These catalysts function by forming a chiral hydrogen-bonding environment around an anion, which is often part of an ion pair with the reactive cation. This chiral recognition influences the approach of the nucleophile, leading to high enantioselectivity.

While this compound itself is achiral, it could serve as a foundational building block for chiral catalysts. The chloromethyl group provides a convenient attachment point for chiral auxiliaries. Reaction with a chiral amine or alcohol, for example, would produce a chiral functionalized silanediol. Although likely prone to self-condensation, such a molecule could potentially be used in situ as a catalyst for enantioselective transformations. The development of such simple, yet functional, chiral silanediol catalysts remains an area of interest.

Silanediols as Isosteric Mimics in Chemical Biology Research While silanediols, in general, are studied as isosteric mimics, there is no specific research on this compound in this context.

Interactions with Metalloproteases in Model Systems No data exists detailing the interaction of this compound with metalloproteases.

Table of Mentioned Compounds

Analytical and Spectroscopic Characterization Methodologies for Chloromethyl Methyl Silanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (Chloromethyl)(methyl)silanediol. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, while ²⁹Si NMR can directly probe the silicon center.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms.

Si-CH₃ protons: A singlet corresponding to the methyl group directly attached to the silicon atom.

Si-CH₂-Cl protons: A singlet for the chloromethyl group protons.

Si-OH protons: A broad singlet for the hydroxyl protons, the chemical shift of which can be highly variable and dependent on factors such as concentration, solvent, and temperature due to hydrogen bonding. nih.gov

Expected ¹H NMR Chemical Shifts:

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Si-CH0.2 - 0.5Singlet
Si-CH ₂-Cl2.8 - 3.2Singlet
Si-OH 1.0 - 5.0 (variable)Broad Singlet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Si-CH₃ carbon: A signal for the methyl carbon.

Si-CH₂-Cl carbon: A signal for the chloromethyl carbon, shifted downfield due to the electronegative chlorine atom.

Expected ¹³C NMR Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)
Si-C H₃-5 - 5
Si-C H₂-Cl25 - 35

²⁹Si NMR Spectroscopy: Silicon-29 NMR spectroscopy is particularly valuable for confirming the presence of the silanediol (B1258837) functionality. The chemical shift of the silicon atom is sensitive to its substituents. For silanediols, the ²⁹Si chemical shift is expected in a characteristic range. The use of hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange) can significantly enhance the sensitivity of ²⁹Si NMR for the detection and quantification of silanols. nih.gov

Expected ²⁹Si NMR Chemical Shift:

SiliconExpected Chemical Shift (δ, ppm)
(Cl CH₂)(CH₃)Si (OH)₂-10 to -30

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds.

Key expected absorption bands include:

O-H stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded silanol (B1196071) (Si-OH) groups. The broadness of this peak is a strong indicator of intermolecular hydrogen bonding. researchgate.net

C-H stretching: Absorptions in the 2900-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the methyl and chloromethyl groups.

Si-O stretching: A strong band typically observed in the 800-1000 cm⁻¹ range, which can be attributed to the Si-O stretching vibrations of the Si-OH groups.

Si-C stretching: Vibrations for the Si-C bonds are expected in the 700-850 cm⁻¹ region.

C-Cl stretching: A band in the 650-800 cm⁻¹ region corresponding to the C-Cl bond in the chloromethyl group.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (stretching, hydrogen-bonded)3200 - 3600Strong, Broad
C-H (stretching)2900 - 3000Medium
Si-O (stretching)800 - 1000Strong
Si-C (stretching)700 - 850Medium
C-Cl (stretching)650 - 800Medium to Strong

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for separating it from starting materials, byproducts, and oligomeric condensation products. Given the potential for self-condensation of silanols to form siloxanes, HPLC methods are vital for quality control.

A reversed-phase HPLC (RP-HPLC) method would be a suitable starting point for the analysis. A C18 or a specialized column with low silanol activity, such as Newcrom R1, could be employed. sielc.com The mobile phase would likely consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comnih.gov Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For enhanced sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) can be utilized.

A typical HPLC method for a related silanediol, diphenylsilanediol, uses a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com For MS compatibility, formic acid can be used as a replacement for phosphoric acid. sielc.com The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Since this compound is chiral, the determination of enantiomeric excess would require a specialized chiral HPLC method, employing a chiral stationary phase (CSP).

X-ray Diffraction (XRD) for Solid-State Structural Analysis

For silanols, XRD is particularly insightful for understanding the nature and extent of intermolecular hydrogen bonding, which dictates the crystal packing. researchgate.net The analysis of hexaphenyldisiloxane, a related siloxane, revealed a triclinic crystal system, providing a reference for the types of crystal structures that can be expected for organosilicon compounds. researchgate.net In the absence of single crystals suitable for XRD, powder X-ray diffraction (PXRD) can be used to assess the crystallinity of the bulk material.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The advancement of applications for (Chloromethyl)(methyl)silanediol is intrinsically linked to the development of efficient, scalable, and sustainable synthetic methodologies. Future research in this area is anticipated to focus on several key aspects:

Alternative Chlorination and Methylation Reactions: Investigations into alternative chlorination and methylation reactions of chloro(methyl)silanes are crucial for optimizing the synthesis of this compound precursors . The use of alternative initiators and reaction conditions, such as different solvents and molar ratios of reactants, could lead to higher yields and purity of the desired products .

Hydrolysis of Precursors: The hydrolysis of chlorosilane precursors is a critical step in the formation of silanediols. Research into controlled hydrolysis conditions is necessary to minimize the self-condensation of the silanediol (B1258837), which is a common side reaction. beilstein-journals.org The development of methods that allow for the efficient and selective hydrolysis to the desired silanediol will be a key focus.

A comparative look at potential synthetic strategies is presented in the table below:

Synthetic ApproachPotential AdvantagesResearch Focus
Modified Müller-RochowEstablished industrial processCatalyst development for lower temperatures and higher selectivity
Catalytic ChlorinationMilder reaction conditionsExploration of novel, highly efficient catalysts
Direct FunctionalizationPotentially fewer synthetic stepsDevelopment of selective functionalization methods

Exploration of New Catalytic Applications

The inherent properties of the silanediol group, particularly its ability to act as a hydrogen bond donor, open up possibilities for this compound in catalysis. nih.govacs.orgresearchgate.net Future research is expected to delve into the following areas:

Anion-Binding Catalysis: Silanediols have emerged as a unique class of catalysts in reactions that proceed through anion binding nih.gov. The two hydroxyl groups on the silicon atom can form strong hydrogen bonds with anionic species, thereby activating them towards nucleophilic attack. Future studies could explore the catalytic activity of this compound in a range of organic transformations, including conjugate additions and cycloadditions.

Asymmetric Catalysis: The development of chiral variants of this compound could pave the way for its use in asymmetric catalysis. By introducing chirality into the molecule, it may be possible to achieve high levels of enantioselectivity in various reactions. This would be a significant advancement, as the demand for enantiomerically pure compounds continues to grow in the pharmaceutical and fine chemical industries.

Dual-Role Catalysis: The presence of both a Lewis acidic silicon center and Brønsted acidic hydroxyl groups in silanediols suggests the potential for dual-role catalysis. This dual functionality could be harnessed to catalyze complex transformations that require the simultaneous activation of both electrophilic and nucleophilic partners.

Advanced Materials Design Leveraging Dual Functionality

The unique combination of a reactive chloromethyl group and a hydrophilic silanediol moiety in this compound makes it an attractive building block for the design of advanced materials with tailored properties.

Self-Healing Polymers: The chloromethyl group can be utilized as a reactive site for cross-linking, while the silanediol group can promote adhesion and compatibility with various substrates. This dual functionality is particularly promising for the development of self-healing polymers. nih.govnih.govmdpi.comrsc.org For instance, microcapsules containing this compound could be embedded within a polymer matrix. Upon damage, the microcapsules would rupture, releasing the silanediol to react and repair the crack.

Bio-inspired Materials: Nature often utilizes silica-based materials in intricate and functional structures nih.govmdpi.comresearchgate.net. Inspired by these biological systems, researchers are exploring the use of organosilanes in the synthesis of bio-inspired materials. The silanediol functionality of this compound could be used to mimic the silanol (B1196071) groups found in biosilica, while the chloromethyl group provides a handle for further functionalization.

Coatings and Adhesion Promoters: Organosilanes are widely used as adhesion promoters and in the formulation of durable coatings due to their ability to form strong bonds with both organic and inorganic surfaces. The silanediol groups of this compound can form strong hydrogen bonds with substrates, while the chloromethyl group can be used to anchor the molecule to a polymer matrix, leading to improved adhesion and durability of coatings.

The following table summarizes potential applications in advanced materials:

Material ApplicationRole of this compoundPotential Benefits
Self-Healing PolymersCross-linking and adhesionExtended material lifetime and improved safety
Bio-inspired MaterialsMimicking biosilica structuresDevelopment of novel materials with unique properties
CoatingsAdhesion promoterEnhanced durability and performance of coatings

Interdisciplinary Research with Other Fields

The versatile nature of this compound opens up opportunities for collaborative research across different scientific disciplines.

Medicinal Chemistry and Drug Delivery: Silanediols have been investigated as mimics of transition states in enzyme catalysis, making them interesting candidates for the design of enzyme inhibitors acs.org. The ability to functionalize the chloromethyl group of this compound could allow for its conjugation to biomolecules or drug delivery systems. nih.gov

Computational Chemistry: Theoretical and computational studies can provide valuable insights into the reactivity, electronic structure, and catalytic mechanisms of this compound. researchgate.netgrnjournal.us Computational modeling can aid in the design of new catalysts and materials with desired properties, accelerating the pace of experimental research.

Environmental Science: The development of biodegradable polymers and materials is a key area of research in environmental science. The silicon-oxygen backbone of polysiloxanes, which can be formed from the condensation of silanediols, is known to be more susceptible to degradation in the environment compared to the carbon-carbon backbone of traditional plastics. Future research could explore the use of this compound in the synthesis of more environmentally benign materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing (chloromethyl)(methyl)silanediol, and how can purity be validated?

  • Methodological Answer : The synthesis of silanediols typically involves hydrolyzing chlorosilane precursors under controlled conditions. For this compound, hydrolysis of (chloromethyl)(methyl)chlorosilane with deionized water in an inert atmosphere (e.g., nitrogen) is a common approach. Purity is validated via 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR spectroscopy to confirm the absence of unreacted precursors or siloxane byproducts. Gas chromatography-mass spectrometry (GC-MS) can further assess volatility and contamination .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies Si-OH and Si-O-Si stretches (950–1100 cm1^{-1}) to confirm silanediol formation versus condensation products .
  • X-ray Crystallography : Resolves hydrogen-bonding networks and spatial arrangement of the chloromethyl and methyl groups. For example, BINOL-derived silanediols show defined dihedral angles critical for catalytic activity .
  • NMR : 29Si^{29}\text{Si} NMR distinguishes silanediols (δ=10\delta = -10 to 20-20 ppm) from siloxanes (δ=60\delta = -60 to 80-80 ppm) .

Q. How should this compound be stored to ensure stability, and what safety protocols are essential?

  • Methodological Answer : Store in anhydrous, airtight containers under nitrogen at 20C-20^\circ\text{C} to prevent hydrolysis. Avoid contact with moisture or metals (e.g., aluminum, zinc), as silanediols can form corrosive byproducts. Use explosion-proof refrigerators and grounding during transfers to mitigate fire risks from potential peroxide formation .

Advanced Research Questions

Q. How do structural modifications of silanediols influence their enantioselective catalytic activity?

  • Methodological Answer : Substituent effects are studied via systematic variation of the silanediol scaffold. For example, BINOL-derived silanediols with 4,4′- and 6,6′-substituents exhibit enhanced enantioselectivity in silyl ketene acetal additions due to steric and electronic tuning of the hydrogen-bond donor sites. Kinetic studies (e.g., kcat/KMk_{\text{cat}}/K_{\text{M}}) and X-ray crystallography correlate structural changes with transition-state stabilization .

Q. What mechanistic insights explain the inhibition of angiotensin-converting enzyme (ACE) by silanediols?

  • Methodological Answer : Silanediols act as zinc-binding inhibitors, mimicking the tetrahedral intermediate in ACE’s catalytic cycle. Competitive inhibition assays (e.g., fluorometric substrate hydrolysis) and molecular docking simulations reveal that the neutral silanediol group binds Zn2+^{2+} without Coulombic repulsion, while hydrophobic chloromethyl/methyl groups interact with distal residues like His513. Crystallographic data (e.g., PDB 1O8A) validate binding modes .

Q. How can computational modeling predict silanediol interactions with metalloprotease active sites?

  • Methodological Answer : Density functional theory (DFT) calculates the binding energy of silanediol-Zn2+^{2+} complexes, while molecular dynamics (MD) simulations assess conformational flexibility. For example, MD trajectories of thermolysin-silanediol complexes show histidine residue reorientation (e.g., His231) upon inhibitor binding, corroborated by crystallographic distance measurements (Δ=0.3\Delta = 0.3 Å) .

Q. What role does anion recognition play in silanediol-catalyzed reactions?

  • Methodological Answer : Silanediols act as hydrogen-bond donors to stabilize anionic intermediates. For instance, in N-acyl isoquinolinium ion reactions, 1H^{1}\text{H} NMR titration experiments quantify anion-binding constants (KaK_a), showing enhanced catalysis with electron-withdrawing substituents. X-ray structures of silanediol-anion complexes (e.g., Cl^-) confirm dual hydrogen-bonding interactions (Si–O···H–X) .

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